Métaclazepam

Vue d'ensemble

Description

Le Métaclazepam, commercialisé sous la marque Talis, est un dérivé de la benzodiazépine. Il est principalement utilisé comme anxiolytique, ce qui signifie qu'il contribue à réduire l'anxiété. Contrairement à d'autres benzodiazépines telles que le diazépam ou le bromazepam, le this compound a relativement moins de propriétés sédatives ou relaxantes musculaires .

Applications De Recherche Scientifique

Metaclazepam has several scientific research applications:

Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives.

Biology: It is used to study the effects of benzodiazepines on the central nervous system.

Medicine: It is used in clinical trials to evaluate its efficacy and safety as an anxiolytic.

Industry: It is used in the pharmaceutical industry for the development of new anxiolytic drugs

Mécanisme D'action

Target of Action

Metaclazepam and Brometazepam are both benzodiazepine derivatives . Their primary target is the GABA-A receptor , which is a major inhibitory neurotransmitter receptor in the central nervous system.

Mode of Action

Both Metaclazepam and Brometazepam bind to the GABA-A receptor, causing a conformational change and potentiating its inhibitory effects . This interaction enhances the action potential of nerve cells, slowing down the transmission of messages around the brain, resulting in fewer thoughts, reduced anxiety levels, and feelings of calmness and relaxation .

Biochemical Pathways

The major metabolic pathways of Metaclazepam lead via stepwise demethylation of the O-methyl and/or the N-methyl group to O-demethyl-metaclazepam, N-demethyl-metaclazepam, and bis-demethyl-metaclazepam . Further aromatic hydroxylation yields another metabolite . For Brometazepam, structural modifications, such as the presence of a pyridine ring, can greatly enhance the rate of hydroxylation .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug significantly impact its bioavailability. Metaclazepam has an active metabolite N-desmethylmetaclazepam, which is the main metabolite of metaclazepam . Bromazepam’s bioavailability is 84% following oral administration . The time to peak plasma level is 1 - 4 hours .

Result of Action

The interaction of Metaclazepam and Brometazepam with the GABA-A receptor results in anxiolytic effects, with less sedative or muscle relaxant properties than other benzodiazepines . This leads to reduced anxiety levels and feelings of calmness and relaxation .

Action Environment

The action, efficacy, and stability of Metaclazepam and Brometazepam can be influenced by various environmental factors. These factors can include the individual’s age, health status, and the presence of other drugs or substances in the body. For instance, Bromazepam can interact with alcohol, producing additive sedative-hypnotic effects .

Analyse Biochimique

Biochemical Properties

Metaclazepam interacts with various enzymes and proteins in the body. The major metabolic pathways of Metaclazepam involve stepwise demethylation of the O-methyl and/or the N-methyl group to O-demethyl-metaclazepam, N-demethyl-metaclazepam, and bis-demethyl-metaclazepam . Further aromatic hydroxylation yields another metabolite .

Cellular Effects

It is known that Metaclazepam has less sedative or muscle relaxant properties than other benzodiazepines , suggesting that it may have specific effects on neuronal cells.

Molecular Mechanism

The molecular mechanism of Metaclazepam involves interactions with the gamma-aminobutyric acid (GABA) receptors in the brain, similar to other benzodiazepines

Metabolic Pathways

Metaclazepam is involved in several metabolic pathways. The major metabolic pathways of Metaclazepam involve stepwise demethylation of the O-methyl and/or the N-methyl group . Further aromatic hydroxylation yields another metabolite .

Méthodes De Préparation

Le Métaclazepam peut être synthétisé par une réaction de cyclisation de la diamine acylée avec l'oxychlorure de phosphore, produisant un mélange de deux composés isomères. Ce mélange est ensuite converti en 1-méthyl-2-méthoxyméthyl-5-(2'-chlorophényl)-2,3-dihydro-1H-1,4-benzodiazépine en utilisant du méthylate de sodium dans le méthanol . Les méthodes de production industrielle impliquent généralement des voies synthétiques similaires mais à plus grande échelle, assurant la pureté et la cohérence.

Analyse Des Réactions Chimiques

Le Métaclazepam subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les agents alkylants.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits déhalogénés.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des dérivés de la benzodiazépine.

Biologie : Il est utilisé pour étudier les effets des benzodiazépines sur le système nerveux central.

Médecine : Il est utilisé dans des essais cliniques pour évaluer son efficacité et sa sécurité en tant qu'anxiolytique.

Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anxiolytiques

Mécanisme d'action

Le this compound agit en renforçant l'effet du neurotransmetteur acide gamma-aminobutyrique (GABA) au niveau du récepteur GABA-A. Cela conduit à une augmentation de l'afflux d'ions chlorure dans les neurones, entraînant une hyperpolarisation et une diminution de l'excitabilité neuronale. La principale cible moléculaire est le récepteur GABA-A, et la voie impliquée est la voie GABAergique .

Comparaison Avec Des Composés Similaires

Le Métaclazepam est similaire à d'autres benzodiazépines telles que le diazépam, le bromazepam et le clonazépam. Il est unique en ce qu'il a relativement moins de propriétés sédatives ou relaxantes musculaires par rapport à ces composés. Cela en fait un anxiolytique plus sélectif .

Liste de composés similaires

- Diazépam

- Bromazepam

- Clonazépam

- Lorazepam

- Alprazolam

Propriétés

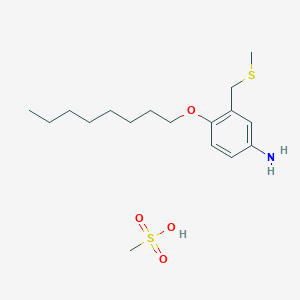

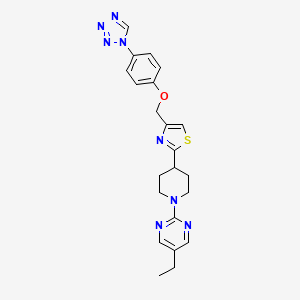

IUPAC Name |

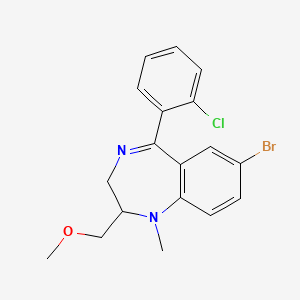

7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrClN2O/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22/h3-9,13H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABYCCJHARSRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905121 | |

| Record name | 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84031-17-4 | |

| Record name | Metaclazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84031-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaclazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084031174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METACLAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2N2B1303L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Metaclazepam exert its anxiolytic effects?

A1: Metaclazepam, a 1,4-benzodiazepine derivative, exerts its anxiolytic effects primarily by binding to the benzodiazepine site on the GABAA receptor complex in the central nervous system. [] This binding enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, leading to reduced neuronal excitability and anxiolytic effects. []

Q2: Does Metaclazepam affect other neurotransmitter systems?

A2: While Metaclazepam's primary mechanism involves the GABAergic system, studies in pithed rats and anesthetized cats indicate that it does not demonstrate specific interactions with alpha- or beta-adrenoceptors. []

Q3: What is the molecular formula and weight of Metaclazepam?

A3: Metaclazepam is chemically designated as 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1H-1,4-benzodiazepine hydrochloride. [] Unfortunately, the provided abstracts do not explicitly state the molecular formula or weight.

Q4: Are there specific analytical methods for Metaclazepam detection and quantification?

A4: Yes, various analytical methods have been developed for Metaclazepam. These include polarographic methods, particularly differential pulse polarography (DPP), which offer high sensitivity for both the pure compound and tablet formulations. [, ] Additionally, liquid chromatography coupled with mass spectrometry (LC/MS) has been employed, enabling simultaneous screening, identification, and quantification of Metaclazepam alongside other benzodiazepines in plasma samples. []

Q5: How does the structure of Metaclazepam contribute to its pharmacological profile?

A5: The 2-methoxymethyl substitution on the 1,4-benzodiazepine ring of Metaclazepam plays a key role in its pharmacological activity. This structural feature contributes to its unique profile, characterized by a higher selectivity for anxiolytic effects compared to other benzodiazepines. []

Q6: What are the primary metabolic pathways of Metaclazepam in humans?

A6: Metaclazepam undergoes metabolism in the liver, with N-desmethylmetaclazepam identified as a major metabolite found in breast milk. [] Additionally, two metabolites possessing a lactam structure have also been detected. []

Q7: How is Metaclazepam absorbed and distributed in the body?

A7: While the provided abstracts do not offer detailed pharmacokinetic parameters, they indicate that oral administration of Metaclazepam leads to absorption and distribution throughout the body, with detectable levels in plasma and breast milk. [] The presence of Metaclazepam and its metabolites in breast milk suggests that caution should be exercised when administering it to lactating women. []

Q8: Has Metaclazepam's efficacy as an anxiolytic been clinically evaluated?

A8: Yes, multiple double-blind, placebo-controlled clinical trials have demonstrated the efficacy of Metaclazepam in treating anxiety disorders. These studies showed significant improvements in anxiety symptoms compared to placebo, as measured by both physician-rated scales (e.g., Hamilton Anxiety Rating Scale) and patient-reported outcomes (e.g., Erlangen Anxiety Scale, Self-Rating Anxiety Scale). [, , , ]

Q9: Does Metaclazepam impact psychomotor performance or cognitive function?

A9: Studies investigating the effects of Metaclazepam on psychomotor performance have found no significant impairments when administered at a 15 mg nocturnal dose. [] This suggests that Metaclazepam, particularly when taken at bedtime, may possess a favorable profile regarding daytime alertness and cognitive function. [, ]

Q10: Does Metaclazepam interact with alcohol?

A11: Concomitant consumption of Metaclazepam and alcohol can lead to an additive effect on psychophysical performance impairment. This means that the combined effects of the two substances are more pronounced than the effects of either substance alone. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)

![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)

![1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide](/img/structure/B1676261.png)